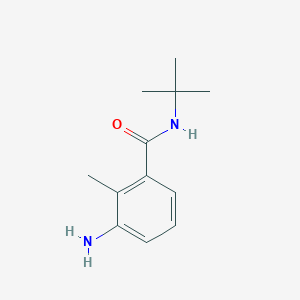

3-Amino-N-(tert-butyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-(tert-butyl)-2-methylbenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions of similar amide compounds. For instance, 3-aminobenzamide, a related compound, is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase and has been studied for its effects on the toxicity and transformation induced by certain chemicals in cells .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that can include the formation of intermediates such as N-(tert-butyl) isobenzofuran-1(3H)-imine, which can further react to form other products . While the synthesis of 3-Amino-N-(tert-butyl)-2-methylbenzamide is not explicitly described, the methodologies used for similar compounds, such as the use of tert-butanesulfinamide to prepare N-tert-butanesulfinyl imines, could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of 3-Amino-N-(tert-butyl)-2-methylbenzamide would likely feature an amide functional group, a tert-butyl group, and an amino group attached to a benzene ring. The presence of these groups can influence the reactivity and stability of the molecule. For example, the tert-butyl group can provide steric hindrance, potentially affecting the molecule's reactivity .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 3-Amino-N-(tert-butyl)-2-methylbenzamide can be complex and involve multiple steps. For instance, N-fluorobenzamides can undergo formal [4+2] cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides . Such reactions often involve radical intermediates and can lead to a variety of products depending on the reaction conditions and the structure of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-(tert-butyl)-2-methylbenzamide would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do suggest that similar amide compounds can exhibit interesting properties such as fluorescence and can participate in reactions that are important for the synthesis of a wide range of amines . The presence of the tert-butyl group could also affect the compound's solubility and boiling point due to increased molecular size and steric bulk.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications :

- Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been explored for synthetic applications, such as the synthesis of lunularic acid (Reitz & Massey, 1990).

- Amino(polyphenolic) ligands, including compounds related to 3-Amino-N-(tert-butyl)-2-methylbenzamide, have been synthesized for their potential use in metal-catalyzed C–H bond functionalization reactions (Chartres et al., 2007).

Pharmacological Research :

- Research has been conducted on the behavioral and toxicological responses of certain insect species to compounds structurally similar to 3-Amino-N-(tert-butyl)-2-methylbenzamide, providing insights into potential applications in pest control (Alzogaray, 2015).

- The compound has been studied for its effects on DNA repair mechanisms, providing valuable information on cellular responses to DNA damage (Lubet et al., 1984).

Material Science and Chemistry :

- Investigations into the thermal stability of derivatives of 3-Amino-N-(tert-butyl)-2-methylbenzamide have been carried out, which are important for understanding the compound's behavior under different environmental conditions (Cong & Cheng, 2021).

- Studies on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus have included compounds related to 3-Amino-N-(tert-butyl)-2-methylbenzamide, highlighting its potential applications in analytical chemistry (Harvey, 2000).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-amino-N-tert-butyl-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-9(6-5-7-10(8)13)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEWVCCLFLNMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586169 |

Source

|

| Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(tert-butyl)-2-methylbenzamide | |

CAS RN |

905234-93-7 |

Source

|

| Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)